2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Description
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a tetrazole-based compound that has been extensively studied for its potential therapeutic applications. This compound has shown a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Properties
IUPAC Name |
2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-3-25-15-9-12(6-7-14(15)24-2)17-19-21-22(20-17)11-16(23)18-10-13-5-4-8-26-13/h4-9H,3,10-11H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJNLJHHASTBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NCC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with sodium azide to form the tetrazole ring. This intermediate is then reacted with 2-furylmethylamine and acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring and the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential anti-cancer properties, showing effectiveness against various cancer cell lines, including breast, lung, and colon cancer cells.
Mechanism of Action
The exact mechanism of action of 2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is not fully understood. it is believed to exert its effects through the following mechanisms:
Inducing Apoptosis: The compound induces programmed cell death in cancer cells.
Inhibiting Enzymes and Signaling Pathways: It inhibits the activity of certain enzymes and signaling pathways involved in cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-ethylphenyl)acetamide
- 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide
Uniqueness
2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which contribute to its wide range of biological activities. Its tetrazole ring and furan ring provide a unique structural framework that distinguishes it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
